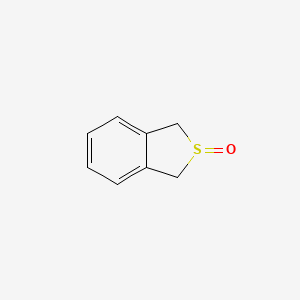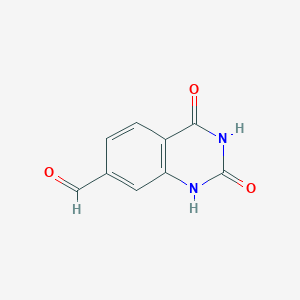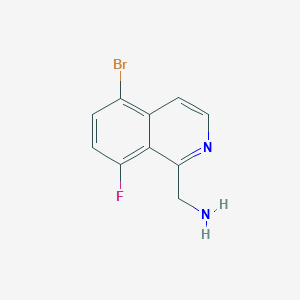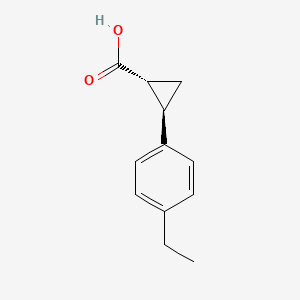
(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a pyridine ring substituted with three phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as benzaldehyde derivatives and ammonia or amines.
Triphenyl Substitution:
Attachment of the Boronic Acid Group: The final step involves the introduction of the boronic acid group to the phenyl ring. This can be done through a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced using appropriate reagents and catalysts.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of (3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-based drugs and sensors.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Pyridine-3-boronic Acid: A boronic acid with a pyridine ring.
Triphenylborane: A borane with three phenyl groups.
Uniqueness
(3-(2,4,6-Triphenylpyridin-1(2H)-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group with a highly substituted pyridine ring. This structure provides enhanced stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
111950-68-6 |
|---|---|
分子式 |
C29H24BNO2 |
分子量 |
429.3 g/mol |
IUPAC名 |
[3-(2,4,6-triphenyl-2H-pyridin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C29H24BNO2/c32-30(33)26-17-10-18-27(21-26)31-28(23-13-6-2-7-14-23)19-25(22-11-4-1-5-12-22)20-29(31)24-15-8-3-9-16-24/h1-21,28,32-33H |
InChIキー |
MJKPBMXBGWUOPH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)N2C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



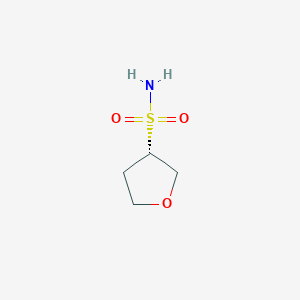


![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
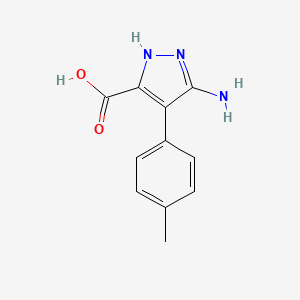
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
![N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide](/img/structure/B13347216.png)
